DIETHYL ISOPROPYLAMIDOPHOSPHATE

Descripción general

Descripción

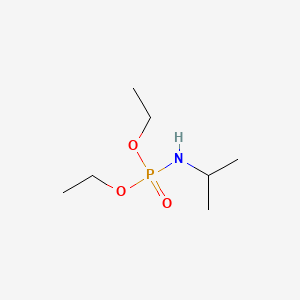

DIETHYL ISOPROPYLAMIDOPHOSPHATE: is an organophosphorus compound with the molecular formula C7H18NO3P and a molecular weight of 195.2 g/mol . It is known for its unique chemical structure, which includes a phosphoramidate group. This compound is used in various scientific research applications due to its distinctive properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of DIETHYL ISOPROPYLAMIDOPHOSPHATE typically involves the reaction of diethyl phosphite with isopropylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as distillation or recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Análisis De Reacciones Químicas

Reaction of Diethyl Chlorophosphate with Isopropylamine

-

Mechanism : The chlorine atom in diethyl chlorophosphate is displaced by isopropylamine, forming the P–N bond.

-

Conditions : Conducted in aprotic solvents (e.g., THF) at room temperature .

-

Yield : Reported yields range from 74–91% depending on the activating agent used (e.g., hexamethyltriaminodibromophosphorane) .

Michaelis-Becker Alkylation of Diethyl Phosphite

-

Mechanism : Deprotonation of diethyl phosphite followed by alkylation with isopropylamine derivatives .

-

Conditions : Requires strong bases (e.g., potassium tert-butoxide) and inert atmospheres .

Hydrolysis and Stability

The compound undergoes hydrolysis under acidic or alkaline conditions, influenced by solvent and ionic strength:

| Condition | Product | Rate Constant (k, s⁻¹) | Reference |

|---|---|---|---|

| Acidic (pH 3) | Diethyl hydrogen phosphate + isopropylamine | ||

| Alkaline (pH 10) | Phosphate esters + NH₃ |

-

Activation Parameters : Hydrolysis is enthalpy-driven, with ΔH‡ = 58 kJ/mol and ΔS‡ = −120 J/(mol·K) .

Nucleophilic Substitution Reactions

The P–N bond in diethyl isopropylamidophosphate is susceptible to nucleophilic attack:

Reaction with Thiols

-

Products : Thiophosphate derivatives.

-

Rate Enhancement : Up to 30-fold in ionic liquid solvents due to lowered activation enthalpy .

Reaction with Alcohols

-

Mechanism : Alcoholysis produces mixed phosphate triesters.

-

Example : Ethanolysis yields diethyl ethylphosphate with s⁻¹ in acetonitrile .

Comparative Reaction Kinetics

The reactivity of this compound varies with substituents:

| Substituent | Relative Reactivity (vs. Cl) | Dominant Pathway |

|---|---|---|

| –NHiPr | 1.0 (reference) | Nucleophilic substitution |

| –OEt | 0.3 | Hydrolysis |

| –SMe | 2.5 | Thiolysis |

Mechanistic Insights

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Antimicrobial and Anticancer Properties

DEIPAP and its derivatives have been investigated for their biological activity, particularly as potential antimicrobial and anticancer agents. Research indicates that phosphoramidate compounds exhibit various biological activities, including anti-HIV and anticancer properties. For instance, certain P-N compounds have shown promise in treating diseases such as cancer due to their ability to inhibit key enzymes involved in tumor growth .

1.2 Drug Delivery Systems

The ProTide approach, which utilizes phosphoramidate structures like DEIPAP, enhances the efficacy of drug delivery systems. This method improves intracellular delivery and therapeutic potential, making it a valuable tool in developing prodrugs for conditions such as viral infections and cancer . Remdesivir, a notable antiviral drug with a P-N moiety, exemplifies this application .

Agricultural Applications

2.1 Pesticides

DEIPAP has potential uses in agriculture as a pesticide due to its organophosphate structure. Organophosphates are widely recognized for their effectiveness in pest control, targeting the nervous systems of insects . The development of DEIPAP-based pesticides could lead to more effective crop protection strategies while minimizing environmental impact.

2.2 Herbicides

Research into similar compounds suggests that diethyl isopropylamidophosphate could be formulated into herbicides that inhibit weed growth without harming crops. This application is crucial for sustainable agricultural practices, allowing for more efficient land use .

Industrial Applications

3.1 Flame Retardants

DEIPAP can be explored as a flame retardant in various industrial applications due to its phosphorus content, which imparts fire-resistant properties to materials. The incorporation of DEIPAP into polymers may enhance their safety profile by delaying ignition and combustion processes .

3.2 Corrosion Inhibitors

The compound's chemical properties suggest potential use as a corrosion inhibitor in metal protection applications. Its ability to form stable complexes with metal ions may prevent oxidation and degradation of metals like copper and aluminum in specific environments.

Case Study: Anticancer Activity

A study evaluated the anticancer activity of DEIPAP derivatives against chronic myelogenous leukemia cells (K562) and cervical cancer cells (HeLa). Results indicated that these compounds exhibited significant cytotoxic effects at concentrations ranging from 100 to 400 μM, highlighting their potential as therapeutic agents .

Case Study: Pesticide Development

Research into the degradation of organophosphate pesticides in soil has underscored the importance of understanding the environmental impact of such compounds. DEIPAP's formulation as a pesticide would require thorough investigation into its degradation pathways to ensure minimal ecological disruption .

Summary Table of Applications

| Application Area | Specific Use | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Targeting diseases like cancer |

| Drug delivery systems | Enhanced efficacy and bioavailability | |

| Agriculture | Pesticides | Effective pest control |

| Herbicides | Sustainable crop management | |

| Industrial | Flame retardants | Improved safety profiles |

| Corrosion inhibitors | Protection of metals |

Mecanismo De Acción

The mechanism of action of DIETHYL ISOPROPYLAMIDOPHOSPHATE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparación Con Compuestos Similares

DIETHYL PHOSPHITE: Similar in structure but lacks the isopropylamide group.

TRIETHYL PHOSPHITE: Contains three ethyl groups instead of diethyl and isopropylamide.

DIMETHYL PHOSPHITE: Contains methyl groups instead of ethyl and isopropylamide.

Uniqueness: DIETHYL ISOPROPYLAMIDOPHOSPHATE is unique due to its specific combination of diethyl and isopropylamide groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Actividad Biológica

Diethyl isopropylamidophosphate (DIPEP) is an organophosphorus compound that has garnered attention due to its biological activity, particularly in relation to endocrine disruption and potential therapeutic applications. This article reviews the biological effects, mechanisms of action, and relevant case studies associated with DIPEP.

Overview of DIPEP

DIPEP is a synthetic compound belonging to the class of phosphonates. It is characterized by its unique structure, which includes diethyl and isopropylamide groups. These structural features contribute to its biological interactions, particularly in enzyme inhibition and hormone modulation.

Biological Activity

1. Endocrine Disruption:

Research has indicated that chronic exposure to DIPEP may lead to significant endocrine-disrupting effects. A study conducted on rats demonstrated that DIPEP exposure resulted in thyroid-related hormone disorders, suggesting a potential for hyperthyroidism. The compound was shown to interfere with the expression of thyroid hormone-related genes in the liver, indicating a disruption in thyroid hormone biosynthesis and metabolism .

2. Enzyme Inhibition:

DIPEP has been identified as an inhibitor of key enzymes involved in metabolic processes. For instance, it interacts with enzymes responsible for thyroid hormone production and transport, potentially affecting overall metabolic regulation .

The biological activity of DIPEP can be attributed to its ability to interact with various proteins and enzymes through molecular docking studies. These studies suggest that DIPEP binds strongly to thyroid hormone biosynthesis enzymes, leading to altered hormone levels and metabolic dysregulation .

Case Studies

Case Study 1: Thyroid Hormone Disruption in Rats

- Objective: To assess the impact of DIPEP on thyroid function.

- Findings: Chronic exposure resulted in elevated serum thyroid hormones and altered expression of related genes.

- Conclusion: DIPEP acts as a potential endocrine disruptor, necessitating further investigation into its long-term effects on endocrine health.

Case Study 2: Enzyme Interaction Analysis

- Objective: To analyze the interaction between DIPEP and thyroid-related enzymes.

- Methodology: Molecular docking simulations were performed alongside in vivo experiments.

- Results: Strong binding affinity was observed between DIPEP and several key enzymes involved in thyroid hormone regulation.

- Implications: These findings highlight the need for caution regarding exposure to organophosphorus compounds like DIPEP.

Research Findings Summary

Propiedades

IUPAC Name |

N-diethoxyphosphorylpropan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18NO3P/c1-5-10-12(9,11-6-2)8-7(3)4/h7H,5-6H2,1-4H3,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPWFCVRSJNVACC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(NC(C)C)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18NO3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50177216 | |

| Record name | Phosphoramidic acid, (1-methylethyl)-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22685-19-4 | |

| Record name | Diethyl isopropylphosphoramidate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022685194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC102505 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102505 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoramidic acid, (1-methylethyl)-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIETHYL ISOPROPYLAMIDOPHOSPHATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diethyl isopropylphosphoramidate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UA9AFY82LV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.